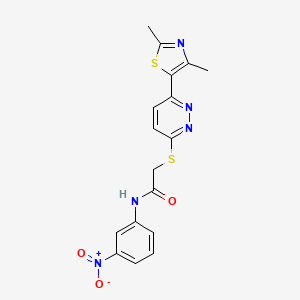

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide

Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide is a heterocyclic thioacetamide derivative featuring a pyridazine core linked to a 2,4-dimethylthiazole moiety via a sulfur bridge. The acetamide group is substituted with a 3-nitrophenyl ring, which introduces electron-withdrawing properties that may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c1-10-17(27-11(2)18-10)14-6-7-16(21-20-14)26-9-15(23)19-12-4-3-5-13(8-12)22(24)25/h3-8H,9H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZTVWRCNPULHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide represents a novel class of thiazole and pyridazine derivatives that have garnered interest due to their potential biological activities. The unique structural features of this compound, including the thioether linkage and substituted aromatic amine, suggest a wide range of pharmacological applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 385.45 g/mol. The compound features a thiazole moiety linked to a pyridazine ring, along with an acetamide functional group, which enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating thiazolidinone derivatives reported their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that modifications in the thiazole structure can enhance cytotoxic effects .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activities. Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The incorporation of nitrophenyl groups within the structure may contribute to enhanced antimicrobial efficacy due to increased lipophilicity and better membrane penetration .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Thiazole derivatives have been identified as effective inhibitors of various enzymes involved in disease pathways, such as kinases and proteases. The thioether linkage in the structure may facilitate interactions with active sites of target enzymes .

The mechanisms through which this compound exerts its biological effects likely involve:

- Apoptosis Induction : Through mitochondrial pathways leading to caspase activation.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Enzyme Interaction : Binding to specific enzymes, thereby modulating their activity.

Comparative Analysis

A comparative analysis with related compounds highlights the unique biological activity profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Aminothiazole | Thiazole ring | Antimicrobial |

| Pyridazinone | Pyridazine ring | Anticancer |

| Thioacetamide | Thioether linkage | Enzyme inhibitor |

This table illustrates how the combination of both thiazole and pyridazine functionalities in this compound could lead to diverse biological activities not found in simpler analogs .

Case Studies

- Anticancer Efficacy : A study involving similar thiazole-pyridazine hybrids demonstrated significant inhibition of tumor growth in xenograft models, showcasing the potential for therapeutic application in oncology .

- Antimicrobial Testing : In vitro assays revealed that derivatives exhibited potent activity against multi-drug resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Compound 9 () : 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (MW: 487.5 g/mol) shares structural similarity with the target compound but substitutes the 3-nitrophenyl group with a trifluoromethylphenyl moiety. The CF₃ group enhances lipophilicity and metabolic stability compared to the nitro group, which may improve bioavailability.

Table 1: Key Structural and Functional Comparisons

Q & A

Q. Yield optimization factors :

- Temperature control : Maintaining 60–80°C during substitution reactions minimizes side products .

- Catalyst selection : Potassium carbonate or triethylamine improves reaction efficiency in condensation steps .

- Purification : Recrystallization from ethanol or acetone enhances purity .

Basic: How can structural integrity be confirmed post-synthesis?

Answer:

A combination of spectroscopic and chromatographic methods is critical:

- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., pyridazin-3-yl at δ 8.1–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 394.4) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Advanced: What strategies enhance biological activity via structural modifications?

Answer:

- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 2,4-dimethylthiazole position increases cytotoxicity .

- Pyridazine substitution : Replacing the pyridazin-3-yl group with triazole or oxadiazole rings improves target selectivity .

- SAR studies : Systematic variation of the 3-nitrophenyl moiety (e.g., halogenation) correlates with apoptosis induction in cancer cell lines .

Advanced: How should discrepancies in cytotoxicity data across cell lines be addressed?

Answer:

Contradictions often arise from:

- Cell line variability : Use at least three cell lines (e.g., HeLa, MCF-7, and HepG2) to assess tissue-specific effects .

- Assay conditions : Standardize MTT assay parameters (e.g., incubation time: 48 hours, λ = 570 nm) to minimize variability .

- Mechanistic validation : Complement cytotoxicity data with apoptosis markers (e.g., caspase-3 activation) .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

- MTT assay : Measures mitochondrial activity in adherent cell lines (e.g., IC₅₀ determination) .

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic populations .

- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition using spectrophotometric methods .

Advanced: How can computational methods aid derivative design?

Answer:

- Molecular docking : Predict binding affinities to targets like chemokine receptors using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Relate substituent electronegativity to bioactivity using regression analysis .

Basic: What purification steps are critical, and how are impurities identified?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates thioether byproducts .

- TLC monitoring : Track impurities with Rf values < 0.3 in dichloromethane/methanol (9:1) .

Advanced: How can solubility and stability be optimized for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.